molecular formula C9H15N3OS B10930171 N-(3-methoxypropyl)-4-methyl-1H-pyrazole-1-carbothioamide

N-(3-methoxypropyl)-4-methyl-1H-pyrazole-1-carbothioamide

Cat. No.: B10930171
M. Wt: 213.30 g/mol
InChI Key: SNHBGZIEPCROFP-UHFFFAOYSA-N
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Description

N~1~-(3-METHOXYPROPYL)-4-METHYL-1H-PYRAZOLE-1-CARBOTHIOAMIDE is a chemical compound with a unique structure that includes a pyrazole ring substituted with a methoxypropyl group and a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-METHOXYPROPYL)-4-METHYL-1H-PYRAZOLE-1-CARBOTHIOAMIDE typically involves the reaction of 4-methyl-1H-pyrazole-1-carbothioamide with 3-methoxypropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like potassium carbonate to facilitate the substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by filtration, washed, and purified by recrystallization .

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized to increase yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product .

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-METHOXYPROPYL)-4-METHYL-1H-PYRAZOLE-1-CARBOTHIOAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~1~-(3-METHOXYPROPYL)-4-METHYL-1H-PYRAZOLE-1-CARBOTHIOAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N1-(3-METHOXYPROPYL)-4-METHYL-1H-PYRAZOLE-1-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(3-METHOXYPROPYL)-4-METHYL-1H-PYRAZOLE-1-CARBOTHIOAMIDE is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C9H15N3OS

Molecular Weight

213.30 g/mol

IUPAC Name

N-(3-methoxypropyl)-4-methylpyrazole-1-carbothioamide

InChI

InChI=1S/C9H15N3OS/c1-8-6-11-12(7-8)9(14)10-4-3-5-13-2/h6-7H,3-5H2,1-2H3,(H,10,14)

InChI Key

SNHBGZIEPCROFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C(=S)NCCCOC

Origin of Product

United States

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